molecular formula C8H9NO2 B1339019 6-Ethylpicolinic acid CAS No. 4080-48-2

6-Ethylpicolinic acid

Cat. No. B1339019
CAS RN: 4080-48-2
M. Wt: 151.16 g/mol
InChI Key: PKCFVDRVMFLUJV-UHFFFAOYSA-N
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Description

6-Ethylpicolinic acid is a heterocyclic organic compound that has relevance in various fields of research and industry. It is a biochemical reagent .


Synthesis Analysis

The synthesis of 6-Ethylpicolinic acid can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst . Other synthetic pathways to esters also exist .


Molecular Structure Analysis

The molecular formula of 6-Ethylpicolinic acid is C8H9NO2, and its molecular weight is 151.16 g/mol . The InChI key is PKCFVDRVMFLUJV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactions most often used for titrimetric analysis fall under two main categories: those in which no change in oxidation state occurs, and those dependent on the combination of ions . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .


Physical And Chemical Properties Analysis

The physical form of 6-Ethylpicolinic acid is not specified . The storage temperature and shipping temperature are normal .

Scientific Research Applications

Nucleic Acid Research

6-Ethylpicolinic acid has potential applications in nucleic acid research, particularly in the study of oligonucleotides for therapeutic applications and biological studies . Its properties may enhance the binding affinity and resistance to degradation of nucleic acids, making it a valuable tool in biosensing, gene regulation, drug delivery, and targeted therapy.

Chemical Synthesis

As a building block in chemical synthesis, 6-Ethylpicolinic acid can be used to synthesize various organic compounds. Its reactivity with other chemical entities could lead to the development of new materials with potential applications in industry and research .

Herbicide Development

The structure of 6-Ethylpicolinic acid is conducive to the design and synthesis of herbicides. Modifications to its molecular structure can result in compounds with enhanced herbicidal activities, offering a new approach to plant growth regulation and agricultural productivity .

Safety and Hazards

The safety information for 6-Ethylpicolinic acid includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

Research into developing a rapid sensor to detect 6-Ethylpicolinic acid is underway . This sensor has significant potential for use in the rapid and selective detection of 6-Ethylpicolinic acid by electrochemical analysis .

properties

IUPAC Name

6-ethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCFVDRVMFLUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463574
Record name 6-Ethylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpicolinic acid

CAS RN

4080-48-2
Record name 6-Ethylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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